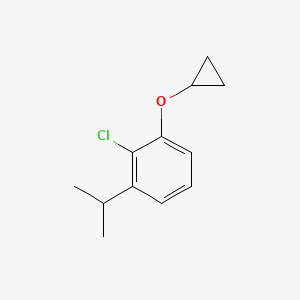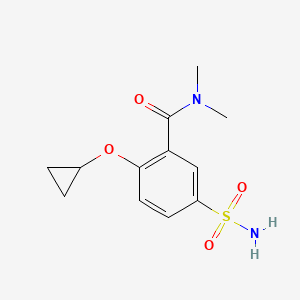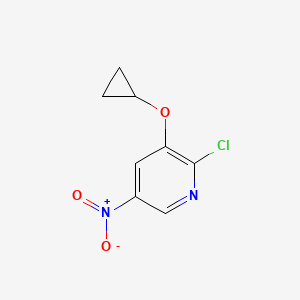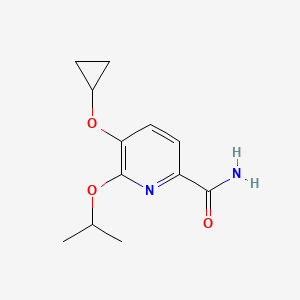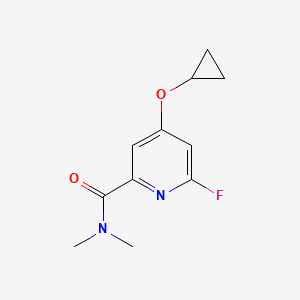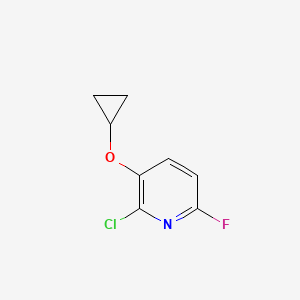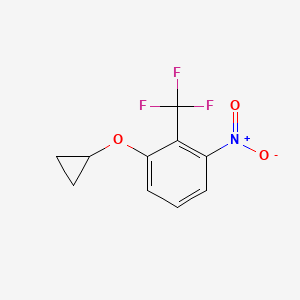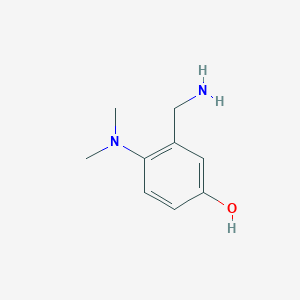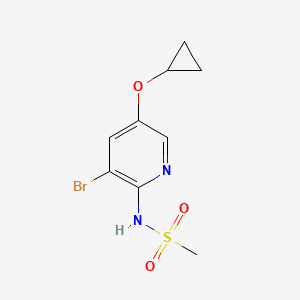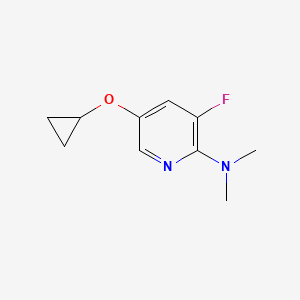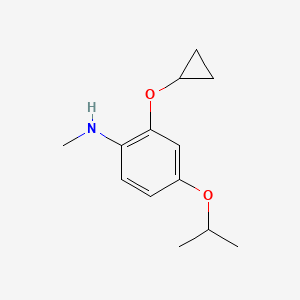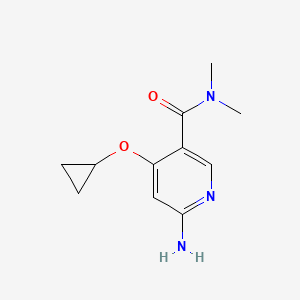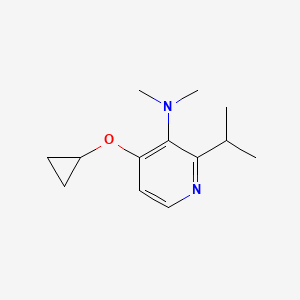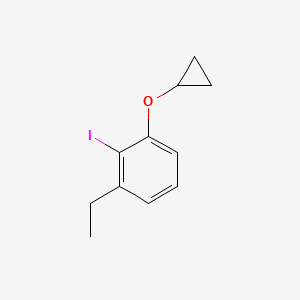
1-Cyclopropoxy-3-ethyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-ethyl-2-iodobenzene is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-3-ethyl-2-iodobenzene can be achieved through various synthetic routes. One common method involves the iodination of a benzene derivative. The process typically starts with the diazotization of aniline using hydrochloric acid and sodium nitrite, followed by the addition of potassium iodide to form the iodobenzene intermediate . This intermediate can then be further reacted with cyclopropyl and ethyl groups under specific conditions to yield the desired compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of specialized reactors and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-3-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroiodides.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-ethyl-2-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-3-ethyl-2-iodobenzene exerts its effects is primarily through its interactions with molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropoxy and ethyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-3-ethyl-2-iodobenzene can be compared with other similar compounds, such as:
1-Cyclopropoxy-3-iodobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain reactions.
1-Cyclopropoxy-2-iodobenzene: The position of the iodine atom is different, which can influence the compound’s reactivity and the types of reactions it undergoes.
1-Cyclopropoxy-3-ethylbenzene: Lacks the iodine atom, making it less reactive in halogen-specific reactions.
The presence of the ethyl group and the iodine atom in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-4-3-5-10(11(8)12)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
PJEORXDXMUCSJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


